molecular formula C18H12F2N4OS B11060684 3-(2,5-difluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-difluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11060684
M. Wt: 370.4 g/mol
InChI Key: YHCYTVBUPFABAK-RUDMXATFSA-N
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Description

3-(2,5-difluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with a complex structure. Let’s break it down:

    Core Structure: The compound consists of a triazolo[3,4-b][1,3,4]thiadiazole ring fused with a phenyl ring bearing difluorine and methoxy substituents. The ethenyl group adds further complexity.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Stille Coupling:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Explored for drug development.

    Industry: May find applications in materials science (e.g., organic electronics).

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its specific combination of substituents and fused rings sets it apart.

    Similar Compounds: Related triazolo-thiadiazoles include and .

: Reference 1 (if available) : Reference 2 (if available)

Properties

Molecular Formula

C18H12F2N4OS

Molecular Weight

370.4 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12F2N4OS/c1-25-13-6-2-11(3-7-13)4-9-16-23-24-17(21-22-18(24)26-16)14-10-12(19)5-8-15(14)20/h2-10H,1H3/b9-4+

InChI Key

YHCYTVBUPFABAK-RUDMXATFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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